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molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No. B8632071
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906133B2

Procedure details

A four-necked resin kettle was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. A quantity of 223 g methyldiallylamine (MDAA, 98%) was charged to the reactor. The reactor was then cooled with an ice bath and 189 g of 37% hydrochloric acid (HCl) was added to the stirred reaction mixture at such a rate to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl solution, 0.5 g of Versenex® 80 (40% aqueous solution of the sodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland, Mich.) was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask. The reaction mixture was heated to 80° C. and was sparged with high purity N2 for 30 minutes. Meanwhile, an aqueous initiator solution was prepared by dissolving 18.2 g of ammonium persulfate (APS) in 40 (mL) of deionized water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C. the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min) until 15 mL APS initiator solution had been added. At this point the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. A second portion of 15 mL of APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min). When this addition was completed the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. The remaining 20 mL of APS solution was added at this point via syringe pump at a rate of 0.30 mL per minute. The reaction mixture was held at 80° C. for 1 hour after the last of the APS solution had been added. Heating was then discontinued and 320 mL of DI water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.160 dL/g. Total solids of the final solution was 44.8% and pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
189 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
18.2 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
APS
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
APS
Quantity
15 mL
Type
reactant
Reaction Step Seven
Name
APS
Quantity
20 mL
Type
reactant
Reaction Step Eight
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
CN(CC=C)CC=C
Step Two
Name
Quantity
320 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
189 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ammonium persulfate
Quantity
18.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
APS
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
APS
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Eight
Name
APS
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Nine
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring shaft
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked resin kettle was fitted with a glass
CUSTOM
Type
CUSTOM
Details
connected to an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
CUSTOM
Type
CUSTOM
Details
throughout the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture below 25° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
) was added
CUSTOM
Type
CUSTOM
Details
a sparge of high purity nitrogen gas
CUSTOM
Type
CUSTOM
Details
was sparged with high purity N2 for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Meanwhile, an aqueous initiator solution was prepared
CUSTOM
Type
CUSTOM
Details
by sparging of the APS solution with high purity N2 for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the N2
CUSTOM
Type
CUSTOM
Details
sparge
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. the APS initiator solution
ADDITION
Type
ADDITION
Details
was added to the reaction flask
ADDITION
Type
ADDITION
Details
had been added
ADDITION
Type
ADDITION
Details
At this point the addition of initiator solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 80° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir at 500 rpm
ADDITION
Type
ADDITION
Details
When this addition
ADDITION
Type
ADDITION
Details
the addition of initiator solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 80° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir at 500 rpm
TEMPERATURE
Type
TEMPERATURE
Details
Heating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CC=C)CC=C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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